1,3-Diazepane-2,4,6-trione
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Overview
Description
1,3-Diazepane-2,4,6-trione is a heterocyclic compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol It is characterized by a seven-membered ring containing two nitrogen atoms and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazepane-2,4,6-trione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of urea derivatives with suitable carbonyl compounds can lead to the formation of the diazepane ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazepane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The nitrogen atoms in the diazepane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized diazepane derivatives .
Scientific Research Applications
1,3-Diazepane-2,4,6-trione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-diazepane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1,4-diazepane hydrochloride
- 1,3-Dimethyl-1,4-diazepane dihydrochloride
- 1-(2-Methylphenyl)-1,4-diazepane acetate
Uniqueness
1,3-Diazepane-2,4,6-trione is unique due to its three carbonyl groups and the specific arrangement of nitrogen atoms in the ring. This structure imparts distinct chemical and biological properties compared to other diazepane derivatives.
Properties
IUPAC Name |
1,3-diazepane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-1-4(9)7-5(10)6-2-3/h1-2H2,(H2,6,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRTZMCRXMBZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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